molecular formula C13H15N3O4 B7096935 ethyl 5-[[[2-(furan-2-yl)acetyl]amino]methyl]-1H-imidazole-4-carboxylate

ethyl 5-[[[2-(furan-2-yl)acetyl]amino]methyl]-1H-imidazole-4-carboxylate

Cat. No.: B7096935
M. Wt: 277.28 g/mol
InChI Key: XRNUGHMEWYGAKS-UHFFFAOYSA-N
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Description

Ethyl 5-[[[2-(furan-2-yl)acetyl]amino]methyl]-1H-imidazole-4-carboxylate is a complex organic compound featuring a furan ring, an imidazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[[[2-(furan-2-yl)acetyl]amino]methyl]-1H-imidazole-4-carboxylate typically involves multiple steps. One common approach starts with the preparation of 2-(furan-2-yl)acetic acid, which is then converted into its acyl chloride derivative. This intermediate is reacted with ethyl 1H-imidazole-4-carboxylate in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[[[2-(furan-2-yl)acetyl]amino]methyl]-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-[[[2-(furan-2-yl)acetyl]amino]methyl]-1H-imidazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 5-[[[2-(furan-2-yl)acetyl]amino]methyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The furan and imidazole rings play crucial roles in these interactions, often involving hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-[[[2-(furan-2-yl)acetyl]amino]methyl]-1H-imidazole-4-carboxylate: shares similarities with other furan and imidazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

ethyl 5-[[[2-(furan-2-yl)acetyl]amino]methyl]-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-2-19-13(18)12-10(15-8-16-12)7-14-11(17)6-9-4-3-5-20-9/h3-5,8H,2,6-7H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNUGHMEWYGAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)CNC(=O)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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